1-Bromo-4-chloro-2-fluoro-3-propoxybenzene
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Overview
Description
1-Bromo-4-chloro-2-fluoro-3-propoxybenzene is a polyhalo substituted benzene .
Synthesis Analysis
It undergoes Suzuki coupling with 2-cyanoarylboronic esters to form the corresponding biphenyls . These biphenyls are the precursors for synthesizing 6-substituted phenanthridines .Molecular Structure Analysis
The molecular formula of this compound is C9H9BrClFO . The molecular weight is 267.52 . The InChI code is 1S/C9H9BrClFO/c1-2-5-13-9-7 (11)4-3-6 (10)8 (9)12/h3-4H,2,5H2,1H3 .Chemical Reactions Analysis
This compound undergoes Suzuki coupling with 2-cyanoarylboronic esters to form the corresponding biphenyls . These biphenyls are the precursors for synthesizing 6-substituted phenanthridines .Physical And Chemical Properties Analysis
The physical form of this compound is liquid .Scientific Research Applications
Electrochemical Fluorination
1-Bromo-4-chloro-2-fluoro-3-propoxybenzene, due to its halogenated nature, can be a subject in electrochemical fluorination studies. Research indicates that halobenzenes like this compound undergo specific reactions during electrochemical processes, leading to the formation of various fluorinated compounds (Horio et al., 1996).
Vibrational Spectra in Electronic States
This compound could be valuable in studying the vibrational spectra of halobenzene cations in different electronic states. Investigations into halobenzenes have measured vibrational spectra by mass-analyzed threshold ionization, which can be applied to similar compounds (Kwon, Kim, & Kim, 2002).
SNAr Reactions
This compound can be a subject in studies of aromatic nucleophilic substitution (SNAr) reactions. Research demonstrates that halogenated benzenes' reactivity in SNAr reactions is influenced by steric and electronic factors (Onyido & Hirst, 1991).
Photoreactions with Cyclopentene
This compound may react with cyclopentene under photoreaction conditions, resulting in products derived from the insertion into the C-halogen bond. Studies on similar halogenated benzenes suggest such potential reactions (Bryce-smith, Dadson, & Gilbert, 1980).
Electronic Structure Studies
This compound can be useful in exploring the electronic structures of substituted benzenediazonium cations. Studies have used molecular orbital calculations and absorption spectra measurements for understanding the electronic structures of similar compounds (Sukigara & Kikuchi, 1967).
Fluorination with Xenon Difluoride
Its application can extend to fluorination studies, especially using the XeF2—BF3•Et2O system. Research shows that similar halobenzenes can be fluorinated predominantly at specific positions (Fedorov et al., 2015).
Vibrational Analysis of Trisubstituted Benzenes
The compound could be significant in the vibrational analysis of trisubstituted benzenes. Vibrational assignments and analysis of similar compounds provide insights into their structural properties (Reddy & Rao, 1994).
Safety and Hazards
properties
IUPAC Name |
1-bromo-4-chloro-2-fluoro-3-propoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClFO/c1-2-5-13-9-7(11)4-3-6(10)8(9)12/h3-4H,2,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKWZJUXCCAYEFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1F)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701251142 |
Source
|
Record name | Benzene, 1-bromo-4-chloro-2-fluoro-3-propoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701251142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.52 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1881295-73-3 |
Source
|
Record name | Benzene, 1-bromo-4-chloro-2-fluoro-3-propoxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1881295-73-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-bromo-4-chloro-2-fluoro-3-propoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701251142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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